
N-ethyl-N-phenylcyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-phenylcyclobutanecarboxamide (ECB) is a chemical compound with potential applications in scientific research. ECB is a cyclic amide that has been synthesized through various methods, including the reaction of 1-phenylcyclobutanecarboxylic acid with ethylamine. ECB has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
N-ethyl-N-phenylcyclobutanecarboxamide has potential applications in scientific research, particularly in the field of neuroscience. N-ethyl-N-phenylcyclobutanecarboxamide has been shown to act as a positive allosteric modulator of the cannabinoid receptor type 1 (CB1), which is involved in the regulation of neurotransmitter release and synaptic plasticity. N-ethyl-N-phenylcyclobutanecarboxamide has also been shown to enhance the effects of endocannabinoids, which are naturally occurring compounds that activate CB1 receptors. These findings suggest that N-ethyl-N-phenylcyclobutanecarboxamide may have therapeutic potential for the treatment of neurological disorders, such as epilepsy, anxiety, and depression.
Wirkmechanismus
The mechanism of action of N-ethyl-N-phenylcyclobutanecarboxamide involves its interaction with the CB1 receptor. N-ethyl-N-phenylcyclobutanecarboxamide binds to a site on the CB1 receptor that is distinct from the site that endocannabinoids bind to. This binding enhances the activity of the CB1 receptor, leading to increased neurotransmitter release and synaptic plasticity. N-ethyl-N-phenylcyclobutanecarboxamide has also been shown to enhance the effects of endocannabinoids by increasing their affinity for the CB1 receptor.
Biochemical and Physiological Effects
N-ethyl-N-phenylcyclobutanecarboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-ethyl-N-phenylcyclobutanecarboxamide enhances the activity of the CB1 receptor, leading to increased neurotransmitter release and synaptic plasticity. In vivo studies have shown that N-ethyl-N-phenylcyclobutanecarboxamide can reduce anxiety-like behavior in rodents and enhance the anticonvulsant effects of endocannabinoids. N-ethyl-N-phenylcyclobutanecarboxamide has also been shown to have analgesic effects in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-ethyl-N-phenylcyclobutanecarboxamide has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities. N-ethyl-N-phenylcyclobutanecarboxamide is also highly selective for the CB1 receptor, making it a useful tool for studying the role of this receptor in neurological disorders. However, there are also limitations to the use of N-ethyl-N-phenylcyclobutanecarboxamide in lab experiments. N-ethyl-N-phenylcyclobutanecarboxamide has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, the effects of N-ethyl-N-phenylcyclobutanecarboxamide may be influenced by factors such as the concentration of endocannabinoids and the presence of other compounds that interact with the CB1 receptor.
Zukünftige Richtungen
There are several future directions for research on N-ethyl-N-phenylcyclobutanecarboxamide. One area of interest is the potential therapeutic applications of N-ethyl-N-phenylcyclobutanecarboxamide for the treatment of neurological disorders. Further studies are needed to determine the efficacy of N-ethyl-N-phenylcyclobutanecarboxamide in animal models of these disorders and to explore its safety and tolerability in humans. Another area of interest is the development of new compounds that are structurally similar to N-ethyl-N-phenylcyclobutanecarboxamide but have improved pharmacokinetic properties. These compounds may have greater efficacy and longer half-lives than N-ethyl-N-phenylcyclobutanecarboxamide, making them more useful for lab experiments and potential therapeutic applications. Finally, further studies are needed to explore the mechanism of action of N-ethyl-N-phenylcyclobutanecarboxamide and its effects on other neurotransmitter systems.
Synthesemethoden
N-ethyl-N-phenylcyclobutanecarboxamide can be synthesized through the reaction of 1-phenylcyclobutanecarboxylic acid with ethylamine. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or N,N-dimethylformamide. The resulting product is a white crystalline solid that can be purified through recrystallization. Other methods of synthesis have also been explored, including the reaction of 1-phenylcyclobutanecarboxylic acid with ethyl isocyanate.
Eigenschaften
IUPAC Name |
N-ethyl-N-phenylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-14(12-9-4-3-5-10-12)13(15)11-7-6-8-11/h3-5,9-11H,2,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIAUKUPYANJBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-phenylcyclobutanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

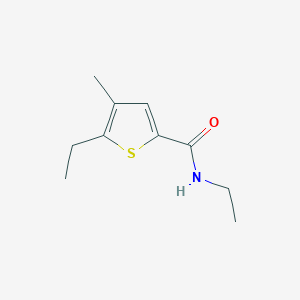

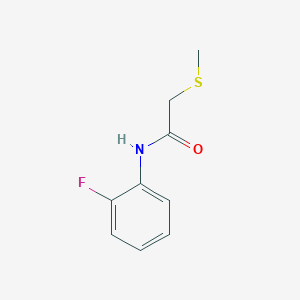
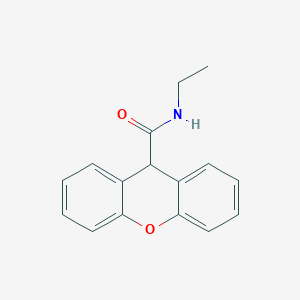
![2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine](/img/structure/B7500214.png)
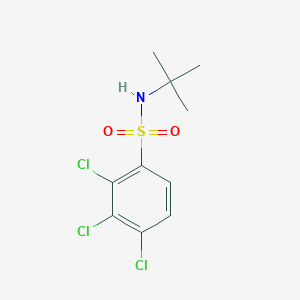
![N-[(5-bromothiophen-2-yl)methyl]-N-ethylacetamide](/img/structure/B7500230.png)
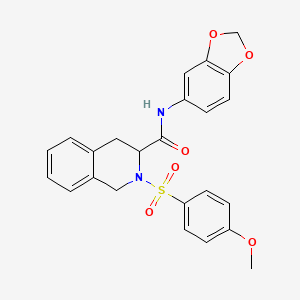
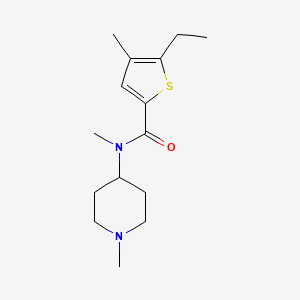
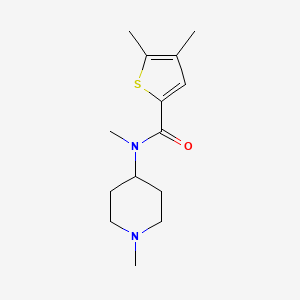
![N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7500272.png)


